molecular formula C6H11NO2 B1653343 (1R,2S)-Methyl 2-aminocyclobutanecarboxylate CAS No. 1807558-23-1

(1R,2S)-Methyl 2-aminocyclobutanecarboxylate

Cat. No. B1653343
CAS RN: 1807558-23-1
M. Wt: 129.16
InChI Key: IMHXOVKGKHSNDO-WHFBIAKZSA-N
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Description

“(1R,2S)-Methyl 2-aminocyclobutanecarboxylate” is a chemical compound. It is a derivative of cyclobutane, which is a type of cycloalkane . The compound contains a carboxylate group (-COO-) and an amino group (-NH2), both attached to the cyclobutane ring .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a similar compound, “(1R,2S)-2-aminocyclopentanecarboxylic acid”, was synthesized via a stereoselective NH-transfer to "(1R,2S)-2-isopropyl-5-methylcyclopentyl (S)-4-methylbenzenesulfinate" . The reaction involved diacetoxyiodobenzene (DIB) and ammonium carbamate, and occurred in acetonitrile at room temperature .


Molecular Structure Analysis

The molecular structure of “(1R,2S)-Methyl 2-aminocyclobutanecarboxylate” can be analyzed using various spectroscopic techniques. For instance, the structure of a similar compound, “(1R,2S)-2-Aminocyclopentanecarboxylic acid”, was analyzed using 1H-NMR, 13C-NMR, COSY, HSQC, IR spectroscopy, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving “(1R,2S)-Methyl 2-aminocyclobutanecarboxylate” can be complex and varied. For example, a related compound, “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid”, was synthesized via a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(ii) complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S)-Methyl 2-aminocyclobutanecarboxylate” can be determined using various analytical techniques. For a similar compound, “(1R,2S)-2-Aminocyclopentanecarboxylic acid”, properties such as molecular weight, molecular formula, and InChI were determined .

Scientific Research Applications

Future Directions

The future directions for the study of “(1R,2S)-Methyl 2-aminocyclobutanecarboxylate” could involve further exploration of its synthesis, properties, and potential applications. For instance, a related compound, “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid”, was synthesized for its high pharmaceutical importance .

properties

IUPAC Name

methyl 2-aminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHXOVKGKHSNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminocyclobutane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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